molecular formula C13H19ClN2O4S B513251 2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 97630-22-3

2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513251
CAS No.: 97630-22-3
M. Wt: 334.82g/mol
InChI Key: HWNHEHKTSRTUSD-UHFFFAOYSA-N
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Description

The compound “2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The compound also contains a sulfonyl group attached to the piperazine ring, a methoxy group, and a chloro group attached to a phenyl ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,2’,2’’-(10-(2-(4-(4-(2-methoxyphenyl)piperazin-1yl)butylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (DO3A-butyl-MPP) was achieved by conjugating chloroacetylated derivative of 1- with trisubsituted cyclen with subsequent cleavage with trifluoroacetic acid (TFA) .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The piperazine ring provides a basic center, the sulfonyl group is a good leaving group, and the methoxy and chloro groups on the phenyl ring can direct further chemical reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the piperazine ring could undergo reactions with electrophiles, the sulfonyl group could be displaced by nucleophiles, and the phenyl ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfonyl group and the basic piperazine ring could make the compound soluble in polar solvents .

Future Directions

The compound could potentially be investigated for various applications, given the biological activity of similar compounds. For example, it could be studied as a potential ligand for various receptors, or as a building block for the synthesis of more complex molecules .

Properties

IUPAC Name

2-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O4S/c1-20-12-3-2-11(14)10-13(12)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNHEHKTSRTUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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